n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Description
Theoretical Foundations of Stable Isotope Incorporation in Organic Molecules
The incorporation of a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into an organic molecule is predicated on the principle that isotopes of an element, while chemically very similar, possess different physical properties due to their mass difference. scioninstruments.comyoutube.comnih.gov This mass variance is the cornerstone of isotopic labeling. youtube.com Although isotopically substituted molecules, known as isotopologues, have nearly identical potential energy surfaces for reactions, their nuclear motions are affected by the mass change. wikipedia.orgprinceton.edu
This difference in mass manifests primarily in the vibrational frequencies of chemical bonds. wikipedia.orgopenochem.org From a quantum mechanical perspective, a chemical bond can be modeled as a harmonic oscillator. openochem.org The vibrational energy of these bonds is quantized, meaning they can only exist at discrete energy levels. openochem.org The lowest possible energy state is not zero but a value known as the zero-point energy (ZPE). numberanalytics.comwikipedia.org The ZPE is inversely proportional to the mass of the atoms in the bond; consequently, a bond containing a heavier isotope (like a carbon-deuterium bond) will have a lower zero-point energy than a bond with its lighter counterpart (a carbon-hydrogen bond). youtube.comwikipedia.orglibretexts.org
This difference in ZPE leads to two significant phenomena:
Kinetic Isotope Effect (KIE) : This is the change observed in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orgscispace.com The difference in ZPE between the light and heavy isotopologues results in different activation energies required to reach the transition state. wikipedia.orgnumberanalytics.com Breaking a bond to a heavier isotope typically requires more energy, leading to a slower reaction rate. wikipedia.orgnih.gov This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction, a phenomenon known as a primary kinetic isotope effect. libretexts.org
Strategic Rationale for Deuterium Labeling in Aliphatic Amines for Research Applications
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (D or ²H), in aliphatic amines is a widely used tactic in several research domains, primarily driven by the significant mass difference between the two isotopes. wikipedia.orgclearsynth.com This doubling of mass leads to a pronounced kinetic isotope effect, which is exploited in various applications. wikipedia.orgacs.org
One major application is in the study of drug metabolism. clearsynth.comacs.orgacs.org The metabolic transformation of many drugs involves the enzymatic breaking of carbon-hydrogen (C-H) bonds. acs.org By replacing a C-H bond at a metabolically vulnerable position in an aliphatic amine with a stronger carbon-deuterium (C-D) bond, the rate of metabolic cleavage at that site can be significantly reduced. clearsynth.comacs.org This allows researchers to:
Elucidate complex metabolic pathways by blocking specific routes, which can help in identifying alternative metabolic products. acs.orgacs.org
Improve the pharmacokinetic profile of a drug by increasing its metabolic stability, potentially leading to a longer half-life. acs.org
Another critical application is the use of deuterated aliphatic amines as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comclearsynth.comacanthusresearch.com An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects in the mass spectrometer. scioninstruments.comclearsynth.com Deuterated standards are nearly identical to their non-labeled counterparts in terms of chemical behavior but are easily distinguished by their higher mass-to-charge (m/z) ratio. scioninstruments.comacanthusresearch.com This allows for precise and accurate quantification by correcting for variability during sample preparation, injection, and ionization. scioninstruments.comclearsynth.com The stability of the deuterium label is crucial; it must be positioned on non-exchangeable sites, such as carbons not adjacent to a carbonyl group or on certain aromatic positions, to prevent exchange with protons from the solvent. acanthusresearch.com
Historical Development and Evolution of Deuterated Compound Applications in Academic Disciplines
The history of isotopic labeling is intrinsically linked to the fundamental discoveries in physics and chemistry in the early 20th century. In 1913, Frederick Soddy first proposed the concept of "isotopes" to describe elements that are chemically identical but have different atomic masses. nih.govnih.govbritannica.com This was followed by the development of the first mass spectrometers by F.W. Aston and Arthur J. Dempster, which enabled the separation and measurement of these isotopes. nih.govbritannica.com
The utility of isotopes as tracers in biological systems was pioneered by scientists like Rudolph Schoenheimer and David Rittenberg in the 1930s. youtube.comnih.gov Following the discovery of deuterium by Harold Urey, they ingeniously incorporated it into fatty acids and amino acids. youtube.com By feeding these labeled compounds to animals and tracking their metabolic fate, they overturned the static view of body constituents, demonstrating the dynamic state of metabolism. nih.gov These early experiments laid the groundwork for the use of stable isotopes to trace metabolic pathways. nih.gov
Initially, the application of stable isotopes was somewhat limited by the complexity of the required mass spectrometers. nih.gov The advent of commercially available radioactive isotopes, like carbon-14, after World War II led to radiotracers becoming more common for a time, as they could be detected with simpler instrumentation. wikipedia.orgnih.gov However, the development of more sophisticated and accessible mass spectrometry techniques (such as GC-MS and LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy has led to a resurgence and expansion in the use of stable isotopes, particularly deuterium. acs.orgnih.gov This evolution was driven by the desire to avoid the safety concerns and disposal issues associated with radioactive materials, especially in human studies. technologynetworks.com Today, deuterated compounds are indispensable tools in fields ranging from mechanistic enzymology and drug metabolism to environmental science and proteomics. acs.orgclearsynth.comnih.gov
Contextualizing n-Propyl-2,2,3,3,3-d5-amine Hydrochloride within Deuterated Amine Research as a Representative Probe
This compound is a specific example of a deuterated aliphatic amine designed for advanced research applications. It is the hydrochloride salt of n-propylamine where the five hydrogen atoms on the ethyl group (at positions 2 and 3) have been replaced by deuterium atoms.
The primary and most significant application of this compound is as an internal standard for quantitative analysis using mass spectrometry. scioninstruments.comclearsynth.comacanthusresearch.com When researchers need to accurately measure the concentration of n-propylamine or structurally similar small aliphatic amines in complex biological or environmental samples, this compound serves as an ideal reference compound. acs.orgclearsynth.com Its chemical properties are virtually identical to the non-deuterated n-propylamine hydrochloride, ensuring it behaves similarly during sample extraction, chromatography, and ionization. acanthusresearch.com However, its molecular weight is increased by five mass units due to the deuterium atoms, allowing it to be clearly distinguished from the non-labeled analyte in the mass spectrometer. acanthusresearch.com This mass difference enables the technique of isotope dilution mass spectrometry, which is a gold standard for accurate quantification.
The strategic placement of the deuterium labels on the C-2 and C-3 positions makes the labels stable and non-exchangeable under typical analytical conditions. acanthusresearch.com This stability is paramount for its function as a reliable internal standard. acanthusresearch.com The synthesis of such specifically labeled compounds can be achieved through various methods, including the reduction of corresponding amides or nitriles with deuterated reagents, or through H/D exchange reactions catalyzed by transition metals like palladium or ruthenium. mdpi.comnih.govrsc.org
Data Tables
Table 1: Physicochemical Properties of n-Propylamine and its Hydrochloride Salt
| Property | Value (n-Propylamine) | Value (n-Propylamine Hydrochloride) | Reference |
| IUPAC Name | Propan-1-amine | propan-1-amine;hydrochloride | wikipedia.org, nih.gov |
| Molecular Formula | C₃H₉N | C₃H₁₀ClN | wikipedia.org, nih.gov |
| Molecular Weight | 59.11 g/mol | 95.57 g/mol | nih.gov, nih.gov |
| Melting Point | -83 °C | 160-162 °C | wikipedia.org, chemicalbook.com |
| Boiling Point | 47-51 °C | Not Applicable | wikipedia.org |
| Density | 0.719 g/mL | Not Available | wikipedia.org |
| Solubility in Water | Miscible | Soluble | wikipedia.org, chemicalbook.com |
| Physical State | Colorless liquid | White crystalline powder | nih.gov, chemicalbook.com |
Note: The properties of this compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being a higher molecular weight (approx. 100.61 g/mol ).
Properties
CAS No. |
1398065-66-1 |
|---|---|
Molecular Formula |
C3H10ClN |
Molecular Weight |
100.601 |
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2; |
InChI Key |
PYNUOAIJIQGACY-LUIAAVAXSA-N |
SMILES |
CCCN.Cl |
Synonyms |
1-Propanamine Hydrochloride-d5; Propylamine Hydrochloride-d5; 1-Aminopropane Hydrochloride-d5; 1-Propylammonium Chloride-d5; Propylammonium Chloride-d5; n-Propylammonium Chloride-d5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Amines
General Principles of Site-Selective Deuterium (B1214612) Incorporation into Aliphatic Chains
Achieving site-selective deuteration in aliphatic chains is a formidable challenge in synthetic chemistry due to the ubiquitous and generally unreactive nature of carbon-hydrogen (C-H) bonds. However, several powerful strategies have emerged to address this challenge. nih.govnih.gov
Direct C-H bond activation has become a cornerstone for isotopic labeling. acs.org This approach involves the cleavage of a C-H bond and the formation of a carbon-transition metal bond, which can then undergo reaction with a deuterium source to install the deuterium atom. acs.org Transition metal catalysts, particularly those based on iridium, palladium, and silver, are often employed for this purpose. acs.orgnih.govnih.gov The selectivity of the deuteration is frequently controlled by directing groups within the substrate molecule, which coordinate to the metal center and guide the catalyst to a specific C-H bond. nih.gov For instance, iridium-catalyzed deuteration often targets C-H bonds ortho to nitrogen-containing heterocycles. nih.gov
Recent advancements have also focused on non-directed C-H activation, which allows for the deuteration of molecules lacking a suitable directing group. acs.orgchemrxiv.org These methods often rely on the intrinsic reactivity of different C-H bonds or the use of specialized ligand systems to control selectivity. chemrxiv.orgchemrxiv.org
Hydrogen-deuterium (H/D) exchange is a chemical reaction where a hydrogen atom in a molecule is swapped for a deuterium atom from a deuterium source. wikipedia.org This can be a cost-effective and straightforward method for deuterium incorporation. researchgate.net
Deuterium oxide (D₂O) and deuterium gas (D₂) are the most common deuterium sources. researchgate.netrsc.org
Deuterium Oxide (D₂O): As an inexpensive and readily available deuterium source, D₂O is widely used in H/D exchange reactions. researchgate.netresearchgate.net These reactions can be catalyzed by acids, bases, or transition metals. researchgate.netlibretexts.org For example, a ruthenium complex has been shown to effectively catalyze the α-selective deuteration of primary and secondary amines using D₂O. acs.orgnih.gov The mechanism often involves the activation of the amine's N-H bond, followed by the formation of an imine intermediate that undergoes deuteration. researchgate.netacs.org
Deuterium Gas (D₂): D₂ gas is another important deuterium source, particularly in transition metal-catalyzed reactions. rsc.org Iridium complexes, for instance, can be activated by D₂ gas to form highly active species for H/D exchange. rsc.org
The choice of catalyst and reaction conditions is crucial for controlling the site-selectivity of the H/D exchange. researchgate.net
Specific Synthetic Routes and Catalytic Systems for n-Propyl-2,2,3,3,3-d5-amine Hydrochloride Analogs
While a specific, detailed synthesis for this compound is not extensively published in readily available literature, several established methods for synthesizing deuterated amines can be applied to produce this compound or its close analogs.
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. wikipedia.org By using a deuterated reducing agent, deuterium can be selectively introduced into the final amine product.
A common approach involves the reduction of an imine intermediate, formed from the reaction of a ketone or aldehyde with an amine. wikipedia.org Using a deuterated hydride source, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), allows for the incorporation of deuterium at the carbon atom that was formerly the carbonyl carbon. nih.gov For the synthesis of an analog like n-Propyl-d2-amine, one could react propanal with ammonia to form the corresponding imine, which is then reduced with a deuterated reagent.
Modern methods also employ one-pot tandem catalytic reductive amination and deuteration, which can streamline the synthesis. researchgate.net
Another key strategy is the use of readily available deuterated building blocks in a synthetic sequence. nih.gov This involves the transformation of one functional group into another. ub.edu
For synthesizing n-Propyl-2,2,3,3,3-d5-amine, a plausible route would start with a deuterated precursor such as 2,2,3,3,3-d5-propanol or a corresponding halide. For instance, 2,2,3,3,3-d5-propyl bromide could be reacted with ammonia or an ammonia equivalent (like sodium azide (B81097) followed by reduction) to yield the desired deuterated amine. ub.edu The synthesis of the deuterated precursor itself is a critical step. For example, a deuterated carboxylic acid could be reduced to the corresponding alcohol, which is then converted to a leaving group for subsequent amination.
The Gabriel synthesis, which converts primary alkyl halides to primary amines, is a classic example of a functional group interconversion that can be adapted for this purpose. ub.edu
Transition metal catalysis offers highly efficient and selective methods for deuterating amines. nih.govacs.org These methods often allow for late-stage deuteration, where deuterium is introduced into a complex molecule at a late step in the synthesis. nih.gov
Iridium Catalysis: Iridium complexes are particularly effective for the directed deuteration of C-H bonds. nih.gov While often used for aromatic systems, they can also be applied to aliphatic chains, especially those containing a directing group.
Ruthenium Catalysis: Ruthenium complexes have been shown to catalyze the selective α-deuteration of amines and nitriles using D₂O as the deuterium source. acs.orgnih.govrsc.org A monohydrido-bridged ruthenium complex, for example, can achieve α-selective deuteration of primary and secondary amines. acs.orgnih.gov The proposed mechanism involves N-H activation, formation of an imine-ligated ruthenium intermediate, and subsequent deuteride migrations. researchgate.netacs.org
Other Metals: Palladium and other transition metals have also been explored for their ability to catalyze H/D exchange reactions in amines and their precursors. researchgate.net
These advanced catalytic methods provide a powerful toolkit for the precise and efficient synthesis of deuterated amines like this compound and its analogs. acs.org
Interactive Data Tables
Table 1: Comparison of Deuterium Sources for H/D Exchange Reactions
| Deuterium Source | Common Catalysts | Advantages | Disadvantages |
| D₂O (Deuterium Oxide) | Acids, Bases, Transition Metals (e.g., Ru, Pd) researchgate.net | Inexpensive, readily available, safe to handle. researchgate.net | May require elevated temperatures or strong catalysts for unactivated C-H bonds. nih.gov |
| D₂ (Deuterium Gas) | Transition Metals (e.g., Ir, Pd) rsc.org | High isotopic purity, effective for many catalytic systems. | Flammable gas, requires specialized handling equipment. |
| Deuterated Solvents (e.g., C₆D₆) | Transition Metals (e.g., Ir) rsc.org | Can serve as both solvent and deuterium source. | More expensive than D₂O, can complicate product purification. |
Table 2: Overview of Synthetic Strategies for Deuterated Amines
| Synthetic Strategy | Key Reagents/Catalysts | Position of Deuteration | Key Features |
| C-H Bond Activation | Ir, Pd, Ag catalysts acs.orgnih.govnih.gov | Site-selective (often directed) | Allows for late-stage functionalization. nih.gov |
| Reductive Amination | NaBD₄, LiAlD₄ nih.gov | α to the nitrogen atom | Utilizes carbonyl precursors. wikipedia.org |
| Functional Group Interconversion | Deuterated alkyl halides, azides nih.govub.edu | Depends on the precursor | Relies on the availability of deuterated starting materials. nih.gov |
| Transition Metal-Catalyzed H/D Exchange | Ru, Ir catalysts; D₂O, D₂ rsc.orgacs.org | Often α to the nitrogen or other activated positions | High efficiency and selectivity under optimized conditions. acs.orgnih.gov |
Optimization of Deuterium Incorporation Efficiency and Isotopic Purity
Achieving high levels of deuterium incorporation and isotopic purity is paramount in the synthesis of deuterated compounds. The goal is to maximize the presence of the desired isotopologue (in this case, the d5 species) while minimizing the abundance of partially deuterated or non-deuterated (d0) species. This optimization hinges on several strategic factors throughout the synthetic process.
Key strategies for optimizing deuterium incorporation include:
Selection of Deuterated Precursors: The synthesis of n-Propyl-2,2,3,3,3-d5-amine typically involves the reduction of a suitable precursor, such as a propanenitrile or propanamide derivative, using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a common reagent for this purpose, effectively delivering deuterium atoms to the target positions. nih.gov The purity of the deuterating agent itself is a critical starting point for achieving high isotopic enrichment in the final product.
Reaction Conditions: Reaction parameters are meticulously controlled to promote complete deuteration and prevent hydrogen-deuterium (H/D) exchange with non-deuterated sources. This includes the use of anhydrous, aprotic solvents to avoid introducing protons that could compete with deuterons. The reaction temperature and time are also optimized to drive the reaction to completion without promoting side reactions or isotopic scrambling.
Deuterium Source Selection: For certain synthetic pathways, such as deuterodeamination, deuterium oxide (D₂O) can be employed as an efficient and readily available deuterium source. nih.gov Modern methods have demonstrated that using D₂O under mild aqueous conditions can lead to high yields and impressive levels of deuterium incorporation, often exceeding 95%. nih.gov
Purification Techniques: Following the reaction, purification steps are crucial for isolating the desired deuterated amine and enhancing its isotopic purity. Standard techniques like distillation and chromatography are used to separate the target compound from byproducts and unreacted starting materials. The final conversion to the hydrochloride salt can also aid in purification and improves the stability and handling of the amine. Commercially available n-Propyl-2,2,3,3,3-d5-amine is often supplied with an isotopic purity of 98 atom % D or higher. cymitquimica.com
The successful application of these strategies allows for the reliable and scalable production of deuterated amines with consistently high yields and efficient deuterium incorporation. nih.gov
Methodologies for Analytical Verification of Isotopic Distribution and Regioselectivity
Beyond synthesis, rigorous analytical verification is required to confirm the isotopic composition and the specific location of the deuterium atoms. This ensures the compound is fit for its intended purpose, particularly as an internal standard in quantitative analyses. rsc.org
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like Electrospray Ionization (ESI), is a primary tool for determining isotopic purity and distribution. nih.govresearchgate.net Its high resolving power allows for the separation and detection of ions with very small mass differences. nih.govfigshare.com
In the analysis of n-Propyl-2,2,3,3,3-d5-amine, HRMS can distinguish between the different isotopologues (d0, d1, d2, d3, d4, d5) based on their precise mass-to-charge (m/z) ratios. The process involves recording a full scan mass spectrum and then integrating the signal intensity for each isotopic ion. rsc.org The isotopic purity is calculated based on the relative abundance of these isotopologue ions. nih.gov
For example, the A+2 peak in a mass spectrum can be complex, containing contributions from molecules with two ¹³C atoms, or one ¹³C and one ²H, or two ²H atoms. HRMS can resolve this isotopic fine structure, allowing for the deconvolution of species resulting from deuterium incorporation versus those from natural heavy isotope abundance, leading to a more accurate assessment. nih.govfigshare.com This method is rapid, highly sensitive, and requires very little sample. nih.govresearchgate.net
Table 1: Illustrative HRMS Data for n-Propyl-2,2,3,3,3-d5-amine This table is based on theoretical values and demonstrates the principle of HRMS analysis.
| Isotopologue | Theoretical Mass (amu) | Observed m/z (example) | Relative Abundance (example) |
|---|---|---|---|
| d0 (C₃H₉N) | 59.0735 | 59.0731 | 0.1% |
| d1 | 60.0798 | 60.0795 | 0.2% |
| d2 | 61.0861 | 61.0858 | 0.3% |
| d3 | 62.0924 | 62.0921 | 0.6% |
| d4 | 63.0987 | 63.0983 | 1.5% |
| d5 (C₃H₄D₅N) | 64.1050 | 64.1049 | 97.3% |
While HRMS confirms the isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the precise location (regioselectivity) of the deuterium atoms within the molecule.
Deuterium NMR (²H NMR)
²H NMR spectroscopy directly observes the deuterium nucleus, which has a spin of 1. wikipedia.org A strong peak in the ²H NMR spectrum, corresponding to the chemical shift of the deuterated positions, provides direct evidence of successful labeling. magritek.com For this analysis, the sample must be dissolved in a non-deuterated solvent to avoid overwhelming the signal. blogspot.com Although the resolution of ²H NMR is generally lower than that of ¹H NMR, it is an unambiguous method for confirming the presence of deuterium. wikipedia.org The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, making spectra interpretation straightforward. illinois.edu
¹H NMR with Deuterium Decoupling
Proton NMR (¹H NMR) provides powerful evidence for deuterium localization through the absence of signals and changes in signal multiplicity. In n-Propyl-2,2,3,3,3-d5-amine, the signals corresponding to the protons on the terminal methyl (C3) and adjacent methylene (B1212753) (C2) groups would be absent in the ¹H NMR spectrum.
Furthermore, the signal for the remaining protons on the C1 methylene group (adjacent to the nitrogen) would be affected. Without deuteration, these protons would appear as a triplet due to coupling with the C2 protons. After deuteration of the C2 position, this coupling is removed. Consequently, the ¹H signal for the C1 protons simplifies, often appearing as a singlet (or a triplet if coupled to the N-H protons, which can be exchanged with D₂O to further simplify the spectrum). libretexts.org
An advanced technique known as ¹H NMR with deuterium decoupling (¹H{²H} NMR) provides even more definitive proof of regioselectivity. In this experiment, the sample is irradiated at the deuterium resonance frequency while the ¹H spectrum is acquired. blogspot.com This irradiation decouples the deuterium nuclei from the protons, collapsing any residual H-D coupling and sharpening the proton signals. researchgate.net For instance, if there were any residual C2 protons (in a d4 species), their signal would be a complex multiplet, which would collapse to a singlet upon deuterium decoupling, confirming the location of the deuterium on the adjacent carbon. magritek.com
Table 2: Expected NMR Spectral Changes for n-Propyl-amine upon Deuteration to n-Propyl-2,2,3,3,3-d5-amine
| Nucleus/Position | Expected Signal in n-Propyl-amine (¹H NMR) | Expected Signal in n-Propyl-2,2,3,3,3-d5-amine (¹H NMR) | Verification Method |
|---|---|---|---|
| -CH₂- (C1) | Triplet | Singlet (or Triplet from N-H coupling) | Change in multiplicity confirms deuteration at C2. |
| -CH₂- (C2) | Sextet | Signal Absent | Disappearance of signal confirms deuteration at C2. |
| -CH₃ (C3) | Triplet | Signal Absent | Disappearance of signal confirms deuteration at C3. |
| Deuterons (D) | N/A | Signal present in ²H spectrum. | ²H NMR directly detects the incorporated deuterium. |
Theoretical Frameworks for Deuterated Amine Applications in Mechanistic Studies
Principles of Kinetic Isotope Effects (KIE) in Chemical and Biochemical Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org This phenomenon is a cornerstone of mechanistic chemistry, providing invaluable information about the rate-determining step and the nature of the transition state. nih.govpharmacy180.comlibretexts.org The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). wikipedia.org
The underlying principle of KIE lies in the differences in zero-point vibrational energies between bonds to different isotopes. pharmacy180.comprinceton.edu A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. pharmacy180.com Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound if this bond is broken in the rate-determining step. pharmacy180.com
Primary and Secondary Deuterium (B1214612) Isotope Effects in Amine-Involving Reactions
Kinetic isotope effects are categorized as either primary or secondary, depending on whether the bond to the isotope is broken during the rate-determining step. pharmacy180.comacs.org
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is cleaved in the rate-determining step of the reaction. libretexts.org In reactions involving amines, this often pertains to the breaking of a C-H or N-H bond. For deuterium substitution, typical kH/kD values for PKIEs range from 2 to 8. pharmacy180.com A significant primary kinetic isotope effect is strong evidence that C-H bond breaking is a critical part of the slowest step in the reaction mechanism. pharmacy180.comnih.gov
Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotopically labeled atom is not broken in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs, with kH/kD values typically between 1 and 1.5. wikipedia.orgpharmacy180.com SKIEs arise from changes in the vibrational environment of the isotopic atom as the reaction progresses from reactants to the transition state. princeton.edu They are further classified based on the position of the isotope relative to the reaction center:
α-Secondary KIEs: The isotopic substitution is on an atom adjacent to the reaction center. These effects often result from a change in hybridization at the reaction center. acs.org
β-Secondary KIEs: The isotopic substitution is on an atom two bonds away from the reaction center. acs.org These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond interacts with a developing empty p-orbital in the transition state. libretexts.org Deuteration consistently increases the basicity of amines, an effect that is dependent on the dihedral angle between the C-D bond and the lone pair of electrons on the nitrogen atom. acs.orgresearchgate.netnih.gov
The following table provides a summary of the characteristics of primary and secondary kinetic isotope effects.
| Isotope Effect Type | Bond to Isotope in RDS | Typical kH/kD Range | Mechanistic Insight |
| Primary (PKIE) | Broken | 2 - 8 | C-H bond cleavage is part of the rate-determining step. pharmacy180.comnih.gov |
| Secondary (SKIE) | Not Broken | 1 - 1.5 | Provides information on transition state structure and hybridization changes. wikipedia.orgpharmacy180.com |
Interpretation of KIE Data for Rate-Determining Step Identification and Transition State Analysis
The interpretation of KIE data is a critical step in elucidating a reaction mechanism. acs.orgosti.govosti.gov A significant primary KIE strongly suggests that the cleavage of the bond to the isotope is part of the rate-determining step. acs.orgosti.gov The magnitude of the PKIE can also provide information about the symmetry of the transition state. The largest PKIEs are typically observed when the transition state is symmetric, meaning the bond being broken and the bond being formed are of equal strength. pharmacy180.com
Secondary KIEs, although smaller, can offer detailed insights into the structure of the transition state. wikipedia.org For instance, an α-secondary KIE can indicate a change in hybridization at the reaction center. A normal SKIE (kH/kD > 1) is often associated with a change from sp3 to sp2 hybridization, while an inverse SKIE (kH/kD < 1) can suggest a change from sp2 to sp3. wikipedia.org β-secondary KIEs are particularly useful for probing hyperconjugative effects and the conformation of the transition state. libretexts.org
Quantitative Analytical Theory: Isotopic Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in measurements. nih.govwikipedia.org This method is considered a primary ratio method of measurement and is widely used in various fields, including proteomics, environmental analysis, and nuclear forensics. nih.govosti.govrsc.org
The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown quantity of the analyte. wikipedia.orgosti.gov After thorough mixing to ensure isotopic equilibrium, the sample is analyzed by mass spectrometry to determine the new isotopic ratio of the analyte. osti.govrsc.org By comparing this new ratio to the known isotopic compositions of the natural analyte and the spike, the original amount of the analyte in the sample can be precisely calculated. rsc.orgnist.gov
Internal Standard Methodologies for Correction of Matrix Effects and Ionization Variability
A major challenge in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." chromatographyonline.comchromatographyonline.com This phenomenon occurs when other components in the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either suppression or enhancement of the analyte's signal. chromatographyonline.comchromatographyonline.com This can significantly impact the accuracy and reproducibility of the analysis. chromatographyonline.com
The use of a stable isotope-labeled (SIL) internal standard, such as n-Propyl-2,2,3,3,3-d5-amine Hydrochloride for the quantification of n-propylamine, is the most effective way to correct for matrix effects. researchgate.net The SIL internal standard is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample preparation, chromatography, and ionization. chromatographyonline.com Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL internal standard. chromatographyonline.com By using the ratio of the analyte's signal to the internal standard's signal for quantification, the variability caused by matrix effects is effectively canceled out. reddit.com
For this correction to be effective, it is crucial that the analyte and the SIL internal standard co-elute perfectly from the chromatography column. chromatographyonline.com Even a slight separation can lead to them experiencing different matrix effects and result in inaccurate quantification. chromatographyonline.com
Principles of Isotope Ratio Mass Spectrometry for High-Precision Quantification
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry designed for the high-precision measurement of isotope ratios. pnnl.govelementar.com These instruments are capable of measuring minute variations in the isotopic abundances of elements like hydrogen, carbon, nitrogen, and oxygen. pnnl.gov
In a typical IRMS system, the sample is first converted into a simple gas, such as H2, CO2, or N2. pnnl.gov This gas is then introduced into the ion source of the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated according to their mass-to-charge ratio in a magnetic field. pnnl.gov The instrument uses multiple collectors (Faraday cups) to simultaneously measure the ion beams of the different isotopes, allowing for extremely precise determination of their ratios. pnnl.gov
The high precision of IRMS is essential for applications that rely on small variations in isotopic composition, such as metabolic tracing studies and the determination of the origin and history of compounds. pnnl.govthermofisher.com Continuous-flow techniques have further enhanced the capabilities of IRMS, allowing for the automated analysis of a wide range of samples, including those from complex biological matrices. nih.gov
Metabolic Tracing Theory Using Stable Isotope Labels
Metabolic tracing with stable isotope labels is a powerful technique used to investigate the flow of atoms through metabolic pathways. creative-proteomics.comnumberanalytics.comnih.gov By introducing a substrate enriched with a stable isotope, such as 13C or 15N, into a biological system, researchers can track the incorporation of that isotope into various downstream metabolites. creative-proteomics.comnih.gov This provides a dynamic view of metabolic fluxes and helps to elucidate the interconnectedness of different metabolic networks. nih.gov
The core principle of this technique is that the stable isotope acts as a tracer, allowing scientists to follow the fate of the labeled substrate as it is transformed by enzymatic reactions. creative-proteomics.comyoutube.com The distribution of the isotope among different metabolites provides a quantitative measure of the activity of the pathways involved. nih.gov This approach is invaluable for understanding how metabolic processes are regulated and how they are altered in disease states. nih.govnih.gov
The analysis of isotopically labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify the metabolites and to determine their isotopic enrichment. numberanalytics.comnih.gov The data obtained from these analyses can be used to calculate metabolic fluxes, which represent the rates of conversion of metabolites through specific enzymatic reactions. nih.gov
The choice of the isotopic tracer is critical and depends on the specific metabolic pathway being investigated. numberanalytics.com For example, 13C-labeled glucose is often used to trace carbon flux through glycolysis and the citric acid cycle, while 15N-labeled amino acids are used to study nitrogen metabolism and protein synthesis. creative-proteomics.comnumberanalytics.com Deuterated compounds, including deuterated amines, can also be employed as tracers to follow specific metabolic transformations.
Analysis of Isotopic Flux and Turnover Rates in Biological Systems (Excluding human clinical trial data)
The analysis of isotopic flux and turnover rates provides a dynamic view of metabolic processes within a biological system. By introducing a deuterated compound such as this compound, researchers can monitor the rate at which it is incorporated into various metabolic pools and the subsequent rate at which it is eliminated or converted into other molecules. This approach is fundamental to understanding the kinetics of metabolic pathways under steady-state or dynamic conditions. nih.govnih.gov
Metabolic labeling with deuterated compounds, followed by analysis with mass spectrometry, enables the quantification of turnover rates for a multitude of proteins and other biomolecules. nih.gov The rate of appearance of the deuterated label in downstream metabolites or macromolecules is a direct reflection of the synthetic or flux rate, while the rate of disappearance of the unlabeled counterpart represents the degradation or turnover rate. nih.gov For instance, in studies of protein turnover, the incorporation of labeled amino acids, which can be generated from deuterated precursors, into newly synthesized proteins is measured over time. nih.govroehampton.ac.uk
The data generated from such experiments can be used to construct kinetic models of metabolic pathways. These models are invaluable for understanding how cells regulate essential processes like growth, differentiation, and response to external stimuli. nih.gov The table below illustrates hypothetical data from an in vitro study on the turnover of a specific enzyme following the introduction of a deuterated amine.
Table 1: Hypothetical Enzyme Turnover Rate in Response to a Deuterated Amine Tracer
| Time (hours) | Unlabeled Enzyme Concentration (μg/mL) | Deuterated Enzyme Concentration (μg/mL) | Calculated Turnover Rate (μg/mL/hr) |
| 0 | 10.0 | 0.0 | 0.00 |
| 2 | 8.5 | 1.5 | 0.75 |
| 4 | 7.2 | 2.8 | 0.70 |
| 8 | 5.2 | 4.8 | 0.60 |
| 12 | 3.8 | 6.2 | 0.52 |
| 24 | 1.4 | 8.6 | 0.36 |
The turnover rate is calculated based on the changing ratio of the deuterated to the unlabeled species over time. This information provides insights into the dynamic regulation of the enzyme under specific experimental conditions.
Tracing Carbon and Nitrogen Atom Fate in Biochemical Pathways via Deuterated Analogs
Deuterated analogs like this compound are instrumental in tracing the metabolic fate of carbon and nitrogen atoms through intricate biochemical pathways. While this specific molecule is primarily a deuterium tracer, its carbon and nitrogen backbone can also be followed through metabolic transformations, especially when used in conjunction with ¹³C and ¹⁵N labeling. symeres.comnih.gov
The principle of atom tracing relies on the ability to distinguish between the isotopically labeled and unlabeled molecules using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comnih.gov When a deuterated amine is introduced into a biological system, it can participate in various metabolic reactions. For example, the amine group can be transferred to other molecules in transamination reactions, a key process in amino acid metabolism. youtube.com By tracking the appearance of the deuterium label in other molecules, researchers can delineate the pathways through which the carbon skeleton and the nitrogen atom of the original amine are processed.
For instance, the propylamine (B44156) backbone could potentially be metabolized through pathways that feed into central carbon metabolism, while the nitrogen atom could be incorporated into the amino acid pool. nih.govmetsol.com The use of stable isotopes allows for the simultaneous tracing of multiple elements, providing a more comprehensive picture of metabolic networks. nih.gov
The following table presents a hypothetical scenario of tracing the fate of carbon and nitrogen from a deuterated amine in a cell culture experiment.
Table 2: Hypothetical Distribution of Labeled Atoms from a Deuterated Amine Tracer in a Cellular System
| Metabolite Pool | % Labeled Carbon | % Labeled Nitrogen |
| Amino Acids | 5.2 | 15.8 |
| - Glutamate | 1.8 | 6.5 |
| - Alanine | 2.5 | 7.2 |
| - Aspartate | 0.9 | 2.1 |
| TCA Cycle Intermediates | 3.1 | N/A |
| - Citrate | 1.1 | N/A |
| - Succinate | 0.8 | N/A |
| - Malate | 1.2 | N/A |
| Urea | N/A | 4.3 |
This data would indicate the extent to which the carbon and nitrogen from the administered deuterated amine have been incorporated into different essential biomolecules, thereby mapping its metabolic fate.
Mechanistic and Mechanistic Biology Studies Utilizing Deuterated Amine Probes
Elucidation of Organic Reaction Mechanisms Involving Amine Functionalities
Deuterated amines are invaluable for dissecting the stepwise processes of organic reactions. nih.govresearchgate.net By tracking the position of the deuterium (B1214612) label in reactants and products, chemists can infer the precise pathways of bond formation and cleavage.
The amine functional group can act as both a nucleophile and, after protonation, can influence electrophilic reactions. Deuterium labeling is a key strategy to distinguish between competing mechanistic pathways. For instance, in palladium-catalyzed amination reactions, isotopic labeling can differentiate between a mechanism involving C-H activation and one involving aminopalladation. researchgate.net In one study, experiments using deuterated substrates showed a full retention of deuterium and no kinetic isotope effect, which provided strong evidence for an aminopalladation pathway over a C-H activation mechanism. researchgate.net
Further detailed investigation into the stereochemistry of such reactions, like cis- or trans-aminopalladation, can also be accomplished with deuterium labels. researchgate.net The position of the deuterium atom in the final product reveals the geometry of the key bond-forming step. The alkylation of amines, a fundamental reaction, often suffers from over-alkylation due to the increasing nucleophilicity of the amine product. masterorganicchemistry.com Using a deuterated alkyl halide or a deuterated amine allows for the precise study of the kinetics of each successive alkylation step, helping to devise more selective synthetic methods. rsc.org
Proton transfer (PT) and hydrogen atom transfer (HAT) are fundamental steps in a vast number of organic reactions. Deuterium labeling provides a direct method for observing these transfers and measuring their kinetic significance. researchgate.netresearchgate.net The photocatalytic α-deuteration of primary amines using D₂O as the deuterium source, for example, proceeds through an α-amino radical formed via a hydrogen atom transfer (HAT) process. nih.gov The mechanism involves a HAT catalyst that abstracts a hydrogen atom from the α-carbon of the amine, followed by the capture of a deuterium atom from a deuterium source. researchgate.netnih.gov
Studying the KIE by comparing the reaction rates of the deuterated and non-deuterated amines helps to confirm whether the C-H/C-D bond cleavage is the rate-limiting step of the reaction. researchgate.net These studies are crucial for optimizing reaction conditions and for the rational design of new catalysts for selective C-H functionalization. nih.gov
Biochemical Pathway Delineation and Enzyme Mechanism Investigation (Excluding human clinical trial data)
In biochemistry, deuterated compounds like n-Propyl-2,2,3,3,3-d5-amine Hydrochloride are used as tracers to map metabolic pathways and as probes to illuminate the intricate workings of enzymes. nih.govresearchgate.net
Deuterated molecules serve as ideal tracers for metabolic studies because their deuterium content makes them easily distinguishable from their endogenous, non-deuterated counterparts by mass spectrometry or NMR spectroscopy. nih.gov By introducing a deuterated amine into an in vitro system (such as cell cultures or isolated microsomes) or a model organism, researchers can track its journey through various metabolic pathways. dntb.gov.uanih.gov
For example, the metabolic fate of a deuterated amine can be followed by identifying the deuterated metabolites produced. This approach helps to elucidate biosynthetic pathways and understand the processes of amine catabolism, such as oxidative deamination. nih.govnih.gov Studies in rats on the enzymatic oxidative deamination of trace amines have utilized deuterium isotope effects to understand the mechanism of enzymes like monoamine oxidase. nih.gov This type of research is fundamental to understanding how organisms process both endogenous and exogenous amines.
The kinetic isotope effect is a cornerstone of enzymology, providing insights into transition states and the rate-limiting steps of enzymatic reactions. researchgate.netnih.gov When a deuterated substrate is processed more slowly than its hydrogenated version, it indicates that the C-H bond cleavage is part of a rate-limiting step in the catalytic cycle. nih.gov
Numerous studies have employed this principle.
Cytochrome P450 (P450) Enzymes: KIE studies are widely used to investigate the mechanism of P450 enzymes, which are crucial for drug metabolism. A significant KIE upon deuteration of a substrate at the site of oxidation confirms that C-H bond breaking is a key, rate-influencing step. nih.gov
Dehydrogenases: In studies of enzymes like (R)-3-hydroxybutyrate dehydrogenase, primary deuterium KIEs are used to define the physicochemical underpinnings of catalysis, including the nature of the hydride-transfer transition state. researchgate.net
Nitrogenase: Solvent isotope effects, where reactions are run in D₂O, are used to probe proton and hydrogen transfers in complex enzymes like nitrogenase, which catalyzes the reduction of various substrates. acs.org
The magnitude of the KIE can provide detailed information about the geometry and energy of the reaction's transition state. nih.gov
Table 1: Examples of Deuterium Kinetic Isotope Effects (KIE) in Enzymatic Reactions
Preclinical Pharmacokinetic and Pharmacodynamic Modeling (Non-human focus)
Deuteration can significantly alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a molecule. nih.gov Replacing hydrogen with deuterium at a site of metabolic attack can slow down metabolism, a strategy known as "metabolic switching" or creating "heavy drugs". medcraveonline.comresearchgate.net This can lead to increased drug exposure, a longer half-life, and potentially altered efficacy or toxicity profiles. Preclinical studies in model organisms are essential to characterize these changes.
A study on d₉-methadone in CD-1 male mice revealed that deuteration led to significant changes in its pharmacokinetic profile compared to the non-deuterated parent compound. nih.gov Similarly, preclinical evaluation of deuterated enzalutamide (B1683756) (d₃-ENT) in Sprague Dawley rats showed that slowing the N-demethylation metabolic pathway resulted in higher exposure of the parent drug. nih.gov The in vitro clearance of d₃-ENT in rat liver microsomes was about 50% lower than that of enzalutamide, which translated to a 102% increase in plasma exposure (AUC) in the in vivo rat study. nih.gov These non-human studies are critical for predicting how a deuterated compound might behave and for establishing a scientific basis for its potential development. nih.gov
Table 2: Comparative Pharmacokinetic Parameters of Methadone vs. d₉-Methadone in CD-1 Male Mice
Determination of Absorption, Distribution, and Elimination Characteristics in Animal Models
While specific studies detailing the absorption, distribution, and elimination (ADME) of this compound are not extensively available in publicly accessible literature, the principles of using deuterated compounds in pharmacokinetic studies are well-established through research on other deuterated amines. These studies in animal models, typically rodents such as rats, are fundamental to understanding how a drug or compound behaves in a biological system.
The process involves administering the deuterated compound to the animal and then collecting and analyzing biological samples (e.g., blood, urine, feces, and tissues) over time. The use of the deuterated analog allows for sensitive and specific detection using mass spectrometry, distinguishing it from its endogenous or non-deuterated counterparts.
Key Parameters Investigated in Animal ADME Studies:
| Parameter | Description |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The rate at which a drug is removed from the body. |
| Half-life (t½) | The time required for the concentration of a drug in the body to be reduced by one-half. |
For instance, in studies with the deuterated carcinogen N-nitrosodimethylamine-d6 in rats, researchers were able to determine its rate of elimination from the blood and its bioavailability. nih.gov Such studies revealed that deuteration can significantly alter these pharmacokinetic parameters. For example, the apparent bioavailability of N-nitrosodimethylamine-d6 was found to be higher than its non-deuterated form, suggesting that the deuterium substitution slowed down its first-pass metabolism in the liver. nih.gov Similar principles would apply to studies with this compound, where its ADME profile would be compared to that of unlabeled n-propylamine to elucidate the role of specific metabolic pathways.
Tracer Studies for Metabolic Fate and Biotransformation Pathways in Non-human Species
Deuterated compounds like this compound are invaluable as tracers to map the metabolic fate and biotransformation pathways of primary amines in non-human species. By introducing the deuterated compound, researchers can follow its journey through the body and identify the chemical modifications it undergoes.
The primary metabolism of amines often involves enzymes such as cytochrome P450s (CYPs) and monoamine oxidases (MAOs), which can catalyze reactions like N-dealkylation, N-oxidation, and deamination. The deuterium labeling in this compound is strategically placed on the propyl group, which is a potential site for oxidative metabolism.
Investigating Metabolic Pathways:
A common approach involves administering the deuterated compound to an animal model and then analyzing biological samples (urine, bile, and tissue homogenates) using techniques like liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can selectively detect the deuterated parent compound and its metabolites based on their unique mass-to-charge ratios.
For example, a study on the metabolism of another deuterated compound, N-nitrosodimethylamine-d6, in rats demonstrated how deuteration can influence metabolic pathways. The study measured the formation of metabolites and the extent of DNA alkylation, providing insights into the pathways leading to toxicity. nih.gov This "metabolic switching" is a key phenomenon that can be investigated using deuterated probes. If a primary metabolic pathway is slowed down due to the kinetic isotope effect, the compound may be shunted towards alternative metabolic routes, leading to a different metabolite profile.
Hypothetical Metabolic Transformations of n-Propyl-2,2,3,3,3-d5-amine:
The table below outlines potential metabolic transformations that could be investigated using n-Propyl-2,2,3,3,3-d5-amine as a tracer. The detection of these deuterated metabolites would confirm the activity of specific metabolic pathways.
| Metabolic Reaction | Potential Deuterated Metabolite |
| N-oxidation | n-Propyl-2,2,3,3,3-d5-hydroxylamine |
| Deamination | 1,1,2,2,2-d5-Propanal |
| Further Oxidation | 1,1,2,2,2-d5-Propionic acid |
Emerging Research Directions and Methodological Advancements in Deuterated Amine Research
Integration of Deuterated Amines in Advanced Multimodal Analytical Platforms
The use of stable isotopically labeled compounds is a cornerstone of modern analytical science, and deuterated amines such as n-Propyl-2,2,3,3,3-d5-amine Hydrochloride are increasingly integrated into sophisticated multimodal analytical platforms. These platforms combine multiple analytical techniques to provide a comprehensive understanding of complex biological or chemical systems.
One of the primary applications of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The known concentration of the deuterated standard, which co-elutes with the non-deuterated analyte, allows for precise quantification by correcting for variations in sample preparation and instrument response. clearsynth.comkcasbio.com The mass difference between the analyte and the deuterated standard ensures that their signals are clearly distinguishable in the mass spectrum.
| Analytical Platform | Role of Deuterated Amine | Key Advantages | Example Application |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Accurate quantification, correction for matrix effects. clearsynth.com | Pharmacokinetic studies of amine-containing drugs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracer | Simplification of complex spectra, elucidation of reaction mechanisms. | Studying protein-ligand interactions. |
| Neutron Scattering | Contrast Agent | Reduces incoherent scattering background, enhances contrast. researchgate.net | Analysis of polymer and biological membrane structures. |
Furthermore, in metabolomics, deuterated amines serve as tracers to elucidate complex metabolic networks. moravek.com By introducing this compound into a biological system, researchers can track its metabolic fate, identifying and quantifying metabolites with high precision. This approach is invaluable for understanding drug metabolism, identifying biomarkers for diseases, and studying the metabolic basis of genetic disorders. moravek.com The use of stable isotope labeling with techniques like high-resolution mass spectrometry enables the confident identification of true metabolite features within highly complex biological matrices. nih.gov
Development of Novel Stereoselective and Regioselective Deuteration Strategies
The precise placement of deuterium (B1214612) atoms within a molecule is crucial for maximizing its utility in research. Consequently, the development of novel stereoselective and regioselective deuteration methods is a highly active area of investigation. For a molecule like this compound, where the deuterium atoms are specifically located on the terminal methyl and adjacent methylene (B1212753) groups, regioselective synthesis is paramount.
Recent advancements have moved beyond traditional methods, which often require harsh conditions and offer limited selectivity. Modern strategies provide more elegant and efficient routes to selectively deuterated amines:
Organophotocatalysis: This metal-free approach utilizes visible light and an organophotocatalyst to achieve direct H/D exchange at the α-position of primary amines using D₂O as the deuterium source. This method is lauded for its mild reaction conditions and high functional group tolerance.
Biocatalysis: Enzymes, such as PLP-dependent Mannich cyclases, have been repurposed for the stereoselective α-deuteration of amino acids. nih.gov These biocatalytic methods offer exceptional stereocontrol and can be applied to a diverse range of substrates.
Transition Metal Catalysis: Palladium-catalyzed methods have been developed for the regioselective deuteration of arenes and heteroarenes, and similar principles can be adapted for the synthesis of deuterated alkylamines. acs.org These methods often utilize readily available and recyclable catalysts.
These innovative strategies allow for the synthesis of specifically labeled compounds like this compound with high isotopic enrichment and precise control over the location of the deuterium atoms.
Computational Chemistry Approaches for Predicting Isotope Effects and Molecular Interactions
Computational chemistry has become an indispensable tool in understanding and predicting the behavior of deuterated compounds. Techniques such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the consequences of isotopic substitution.
For this compound, computational methods can be employed to:
Predict Kinetic Isotope Effects (KIEs): The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions that involve the cleavage of this bond. Computational models can accurately predict the magnitude of the KIE, which is crucial for designing deuterated drugs with improved metabolic stability.
Analyze Conformational Preferences: The substitution of hydrogen with deuterium can subtly influence the conformational landscape of a molecule. Computational studies on propylamine (B44156) have explored its various conformers and their relative energies, which can be extended to its deuterated analogues. acs.org
Simulate Spectroscopic Properties: Theoretical calculations can predict NMR and infrared spectra, aiding in the structural elucidation and characterization of deuterated compounds.
Model Molecular Interactions: Understanding how a deuterated molecule interacts with its biological target, such as an enzyme or receptor, is vital. Computational docking and molecular dynamics simulations can reveal changes in binding affinity and orientation resulting from deuteration.
Detailed computational studies on the decomposition mechanisms of propylamine and its protonated form have been performed, providing a foundational understanding of its chemical reactivity that can be applied to its deuterated counterparts. acs.orgnih.govnih.govresearchgate.netresearchgate.net
| Computational Method | Application | Predicted Property |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies | Kinetic Isotope Effects (KIEs), activation energies. nih.gov |
| Ab initio methods (e.g., CBS-QB3) | Thermochemical analysis | Enthalpies of formation, conformational energies. nih.gov |
| Molecular Dynamics (MD) Simulations | Study of molecular interactions | Binding affinities, protein-ligand dynamics. |
Future Prospects for Deuterated this compound in Specialized Research Fields
The unique properties of this compound position it as a valuable tool in several specialized research fields with significant future prospects.
Drug Discovery and Development: The "deuterium switch" strategy, where hydrogen atoms at sites of metabolic vulnerability are replaced with deuterium, can lead to drugs with improved pharmacokinetic profiles. nih.gov While n-propylamine itself is not a therapeutic agent, it is a common moiety in many pharmaceuticals. The use of this compound as a building block or a metabolic tracer can aid in the development of new, more effective drugs with reduced side effects. The kinetic isotope effect can slow down metabolism, leading to a longer drug half-life and potentially lower required doses. nih.gov
Neutron Science: In neutron scattering studies, the significant difference in the neutron scattering cross-sections of hydrogen and deuterium is exploited to enhance contrast and reduce incoherent background noise. researchgate.net Deuterated molecules like this compound can be used as components in the study of soft matter, including polymers, surfactants, and biological membranes, providing detailed structural information that is not accessible with other techniques. researchgate.netepj-conferences.org
Environmental Science: As a tracer, deuterated compounds can be used to study the environmental fate and transport of amine-containing pollutants. This can help in understanding degradation pathways and developing more effective remediation strategies.
Materials Science: The incorporation of deuterated compounds into organic light-emitting diodes (OLEDs) and other organic electronic materials has been shown to improve their stability and performance. researchgate.net While not a direct application of the hydrochloride salt, the free amine could be a precursor in the synthesis of such advanced materials.
The continued development of synthetic methodologies and analytical techniques will undoubtedly expand the applications of this compound and other deuterated amines, solidifying their role as indispensable tools in modern scientific research.
Q & A
Q. What are the key steps in synthesizing n-Propyl-2,2,3,3,3-d5-amine Hydrochloride, and how is its deuteration confirmed?
The synthesis typically involves deuterium substitution at specific positions using deuterated reagents. For example, deuterated propylamine precursors (e.g., n-propyl-d7-amine hydrochloride, CAS 344298-88-0) are synthesized via catalytic deuteration of propanal followed by reductive amination with deuterated HCl . Purification is achieved via recrystallization in ethanol, yielding >98.5% purity. Characterization employs -NMR to confirm the absence of protons at positions 2,2,3,3,3 and mass spectrometry (MS) to verify the molecular ion peak at m/z 102.61 (deuterated molecular weight) .
Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : -NMR or -NMR (with deuterium decoupling) to confirm deuteration sites and quantify isotopic enrichment .
- Mass spectrometry (MS) : High-resolution MS identifies the molecular ion cluster (e.g., [M+H] at m/z 102.61) and distinguishes isotopic patterns .
- Elemental analysis : Validates stoichiometry (CHDN·HCl) with ≤0.3% deviation .
Q. What are the recommended storage conditions to maintain stability?
Store desiccated at 2–8°C in amber glass vials to prevent hygroscopic degradation and isotopic exchange. Prolonged exposure to humidity or light can lead to proton-deuterium exchange at labile positions, reducing isotopic purity .
Advanced Research Questions
Q. How do isotopic effects (e.g., 1H^1H1H vs. 2H^2H2H) influence reaction kinetics in studies using this deuterated amine?
Deuterium substitution alters bond dissociation energies (C–D vs. C–H), slowing reaction rates in processes like nucleophilic substitution or enzyme-catalyzed transformations. For instance, in kinetic isotope effect (KIE) studies, values >1 indicate rate-limiting steps involving C–H bond cleavage. Researchers must account for these effects in data interpretation using Arrhenius pre-exponential factor adjustments or computational modeling .
Q. How can contradictions in spectral data due to partial deuteration be resolved?
Partial deuteration may cause split peaks in NMR or ambiguous MS signals. Strategies include:
- 2D-NMR (e.g., HSQC) : Correlates - signals to distinguish deuterated vs. protonated carbons.
- Isotopic enrichment analysis : Quantify deuterium content via combustion-IRMS (isotope ratio mass spectrometry) to confirm ≥95% deuteration at specified positions .
Q. What experimental designs are optimal for metabolic tracing using this compound as a deuterium-labeled probe?
- In vitro : Incubate with hepatocyte cultures and track deuterium incorporation into metabolites via LC-HRMS. Use stable isotope-resolved metabolomics (SIRM) to map pathways like β-oxidation or transamination .
- In vivo : Administer via intravenous injection in model organisms, followed by tissue-specific extraction and -NMR analysis of lipid/protein fractions to assess metabolic flux .
Methodological Considerations
Q. What purification techniques mitigate byproducts in deuteration reactions?
Q. How can computational modeling predict isotopic interference in reaction mechanisms?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G**) calculate transition-state energies for deuterated vs. protonated species. This identifies steps where deuteration significantly impacts activation energy, guiding experimental condition optimization (e.g., solvent polarity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
